Lidocaine Hydrochloride

Pharmacodynamics Onset of Action Local Anesthesia

Procure Lidocaine HCl for short-stay procedures needing rapid onset (3.1 min) and predictable short duration (1.8 hrs). The HCl salt ensures consistent, pH-independent release for formulation reliability. Its superior cardiac safety profile and lower methemoglobinemia risk vs. alternatives makes it ideal for emergency, pediatric, and high-risk patient care. Optimize patient throughput and safety margins.

Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
CAS No. 73-78-9
Cat. No. B000136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine Hydrochloride
CAS73-78-9
Synonyms2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide
2-2EtN-2MePhAcN
Dalcaine
Lidocaine
Lidocaine Carbonate
Lidocaine Carbonate (2:1)
Lidocaine Hydrocarbonate
Lidocaine Hydrochloride
Lidocaine Monoacetate
Lidocaine Monohydrochloride
Lidocaine Monohydrochloride, Monohydrate
Lidocaine Sulfate (1:1)
Lignocaine
Octocaine
Xylesthesin
Xylocaine
Xylocitin
Xyloneural
Molecular FormulaC14H23ClN2O
Molecular Weight270.80 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
InChIInChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
InChIKeyIYBQHJMYDGVZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Lidocaine Hydrochloride (CAS 73-78-9): Pharmacopeial Specifications and Baseline Properties


Lidocaine Hydrochloride (CAS 73-78-9), the hydrochloride salt of lidocaine, is an amide-type local anesthetic and Class Ib antiarrhythmic agent [1]. It acts as a sodium channel blocker, inhibiting the ionic fluxes required for the initiation and conduction of neuronal impulses [1]. The compound is a white crystalline powder, very soluble in water and alcohol, with a molecular weight of 270.8 g/mol [1]. Its pKa is 7.8, and it exhibits a protein binding of 70% [2]. The United States Pharmacopeia (USP) monograph specifies an assay range of 97.5% to 102.5% on an anhydrous basis, with a melting range of 74-79°C, water content between 5.0% and 7.0%, and a residue on ignition not more than 0.1% [3].

Why Generic Substitution Fails: Critical Differences in Lidocaine Hydrochloride Performance Relative to In-Class Alternatives


Substitution among amide local anesthetics is not straightforward due to substantial variations in key physicochemical and clinical properties. Lidocaine Hydrochloride, despite being a benchmark agent, exhibits a distinct profile that differs from other in-class compounds like bupivacaine, ropivacaine, articaine, mepivacaine, and prilocaine [1]. These differences manifest in quantifiable parameters such as onset time, duration of action, potency, lipid solubility, and safety signals [1]. For instance, the lipid solubility of lidocaine (25) is markedly lower than that of bupivacaine (346) and ropivacaine (115) [1]. Such divergences directly impact clinical performance and, consequently, procurement decisions. A user cannot simply interchange lidocaine with another amide without a predictable change in anesthetic profile, duration, or safety margin. The following section provides a detailed, data-driven guide to these specific, quantifiable differences.

Lidocaine Hydrochloride (CAS 73-78-9) Quantitative Evidence Guide: Comparative Performance Data for Scientific and Procurement Evaluation


Rapid Onset vs. Long-Acting Agents: Lidocaine Hydrochloride vs. Bupivacaine and Ropivacaine

Lidocaine Hydrochloride demonstrates a significantly faster onset of action compared to the long-acting local anesthetics bupivacaine and ropivacaine. In a systematic review of 335 nerve blocks, lidocaine had the shortest mean onset of anesthesia (3.1 minutes) compared to bupivacaine (7.6 minutes) [1]. A Bayesian network meta-analysis of 24 RCTs (n=1280) for epidural cesarean section found that lidocaine 2% provided an onset that was 3.9 minutes faster (95% CrI: 1.8–6.0) than bupivacaine 0.5% [2]. In a head-to-head randomized trial for peripheral nerve blocks, the mixture of bupivacaine-lidocaine (16±9 min) had a faster onset than bupivacaine alone (28±12 min) [3].

Pharmacodynamics Onset of Action Local Anesthesia Clinical Comparison

Shorter Duration of Action: Lidocaine Hydrochloride vs. Ropivacaine and Bupivacaine

Lidocaine Hydrochloride has a significantly shorter duration of action than long-acting local anesthetics. In a systematic review of digital nerve blocks, lidocaine had the shortest mean duration of anesthesia (1.8 hours), compared to ropivacaine which had the longest (21.5 hours) [1]. A comparative table indicates lidocaine's duration is 30-120 minutes, versus 180-360 minutes for bupivacaine and 140-200 minutes for ropivacaine [2].

Pharmacodynamics Duration of Action Local Anesthesia Postoperative Recovery

Cardiotoxicity Profile: Lidocaine Hydrochloride vs. Bupivacaine

Lidocaine Hydrochloride exhibits a more favorable cardiac safety profile than bupivacaine. A comparative pharmacology table rates the cardiac toxicity of lidocaine as '++' compared to '+++' for bupivacaine [1]. Pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) show that while lidocaine was associated with signals for 'cardiac disorders', bupivacaine demonstrated the highest reporting proportion for fatal outcomes among amide local anesthetics used in dentistry [2]. In an in vivo animal study, the relative potencies for systemic CNS and cardiac toxicity of QX-314 were significantly higher than those of lidocaine, establishing lidocaine as a safer benchmark [3].

Safety Cardiotoxicity Local Anesthetics Comparative Toxicology

Methemoglobinemia Risk: Lidocaine Hydrochloride vs. Prilocaine and Benzocaine

Lidocaine Hydrochloride is associated with a substantially lower risk of inducing methemoglobinemia compared to prilocaine and benzocaine. A review of adverse drug reactions notes that methemoglobinemia is a dose-dependent reaction most often reported with prilocaine and benzocaine, and only rarely with lidocaine and articaine [1]. Pharmacovigilance data indicate that methemoglobinemia is most often reported following oral and dermal exposures to benzocaine, lidocaine, and prilocaine compared to other local anesthetics [2]. However, the relative risk is lower for lidocaine, as it is listed as a rare cause compared to the primary offenders [1].

Safety Methemoglobinemia Adverse Events Toxicology

Formulation Stability: Lidocaine Hydrochloride vs. Lidocaine Freebase in Sustained-Release Matrices

Lidocaine Hydrochloride demonstrates distinct release and stability characteristics compared to lidocaine freebase in polyelectrolyte complexes. In a study using Eudragit L100-55 extrudates prepared by reactive melt extrusion, the hydrochloride salt form induced an acidic microenvironment, resulting in a consistent drug release profile across a range of pH values (1.2, 4.5, 5.5) and in water, with drug being released over 10 hours [1]. In contrast, the freebase form exhibited variable release dependent on microenvironment pH and was not stable under stressed storage conditions, whereas the freebase formed a more stable ionic interaction with the polymer [1].

Pharmaceutics Drug Stability Formulation Science Sustained Release

High-Value Application Scenarios for Lidocaine Hydrochloride (CAS 73-78-9) Based on Comparative Evidence


Ambulatory and Short-Stay Surgical Procedures

Lidocaine Hydrochloride is optimally suited for ambulatory and short-stay surgical procedures where rapid onset and predictable, short duration of action are required to minimize patient recovery time and facilitate early discharge. The evidence of a 3.1-minute mean onset [1] and a 1.8-hour mean duration [1] directly supports its use in such settings, as opposed to longer-acting agents like ropivacaine (21.5-hour duration) [1] or bupivacaine (180-360 minute duration) [2] which would prolong post-anesthesia care unit (PACU) stays and delay ambulation.

Emergency Medicine and Urgent Care Settings

In emergency departments and urgent care settings where time-sensitive procedures (e.g., laceration repair, fracture reduction, abscess drainage) are common, the rapid onset of lidocaine (3.1 minutes) [1] and its faster action compared to bupivacaine (by 3.9 minutes in epidural use) [3] translates directly to improved patient throughput and workflow efficiency. The shorter duration also reduces the risk of delayed complications from prolonged motor blockade, which is critical in a fast-paced emergency environment.

Formulations Requiring pH-Independent Release

Pharmaceutical developers creating sustained-release oral or injectable formulations should prioritize Lidocaine Hydrochloride over the freebase form. Evidence demonstrates that the hydrochloride salt provides consistent, pH-independent drug release over 10 hours in media ranging from pH 1.2 to 5.5 [4]. This predictable release profile is essential for ensuring batch-to-batch consistency and reliable in vivo performance, simplifying quality control and regulatory submissions compared to the variable release of the freebase.

Pediatric and Medically Complex Populations

For pediatric patients and individuals with underlying conditions such as G6PD deficiency or those receiving oxidizing drugs, Lidocaine Hydrochloride is a safer choice due to its lower risk of methemoglobinemia compared to prilocaine and benzocaine [5]. Additionally, its more favorable cardiac safety profile compared to bupivacaine [2][6] makes it a preferred agent for patients with pre-existing cardiovascular disease or when the risk of inadvertent intravascular injection is heightened.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidocaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.